molecular formula C10H18O2 B023514 2,6-Dimethyl-3,7-octadiene-2,6-diol CAS No. 51276-34-7

2,6-Dimethyl-3,7-octadiene-2,6-diol

Cat. No.: B023514
CAS No.: 51276-34-7
M. Wt: 170.25 g/mol
InChI Key: QEOHJVNDENHRCH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

2,6-Dimethyl-3,7-octadiene-2,6-diol can be synthesized through several methods. One common synthetic route involves the hydroxylation reaction using hydrogen gas and a palladium chloride catalyst . This method is widely used in industrial production due to its efficiency and cost-effectiveness. The reaction conditions typically involve moderate temperatures and pressures to ensure optimal yield and purity of the product .

Chemical Reactions Analysis

2,6-Dimethyl-3,7-octadiene-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Properties

IUPAC Name

(3E)-2,6-dimethylocta-3,7-diene-2,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5-7,11-12H,1,8H2,2-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOHJVNDENHRCH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CCC(C)(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C/CC(C)(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13741-21-4
Record name 2,6-Dimethyl-3,7-octadiene-2,6-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036990
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-3,7-octadiene-2,6-diol
Reactant of Route 2
2,6-Dimethyl-3,7-octadiene-2,6-diol
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-3,7-octadiene-2,6-diol
Reactant of Route 4
2,6-Dimethyl-3,7-octadiene-2,6-diol
Reactant of Route 5
2,6-Dimethyl-3,7-octadiene-2,6-diol
Reactant of Route 6
2,6-Dimethyl-3,7-octadiene-2,6-diol
Customer
Q & A

Q1: What is the significance of 2,6-Dimethyl-3,7-octadiene-2,6-diol in tea aroma?

A: Research suggests that this compound plays a crucial role in the unique aroma of Darjeeling tea. It is believed to be a precursor to 3,7-dimethyl-1,5,7-octatrien-3-ol (hotrienol), a key aroma compound. This connection was observed in studies comparing the volatile components of different tea types, including Darjeeling and Chan Pin oolong, which share a similar aroma profile. Notably, Chan Pin oolong, produced from tea leaves infested with green flies (Emposca flavescens) similar to Darjeeling production, exhibited high levels of this compound. This finding further supports the compound's role in shaping the characteristic Darjeeling tea aroma.

Q2: Is this compound found in other natural sources besides tea?

A: Yes, this compound has been identified in various natural sources. It is a prominent component in leatherwood (Eucryphia lucida) honey, originating from the dehydration of the diol present in the leatherwood plant. Additionally, it exists in a glycosidically bound form in lulo fruit (Solanum vestissimum D.) peelings. Its presence has also been confirmed in apricots (Prunus armeniaca var. ansu Max.) as a glycosidically bound volatile.

Q3: How does this compound contribute to attracting predatory spiders?

A: Studies investigating the interaction between tea plants, green leafhoppers (Empoasca vitis), and predatory spiders (Evarcha albaria) revealed the role of this compound in attracting the spiders. Specifically, when tea shoots are damaged by E. vitis, they release a blend of volatiles, including this compound and indole, that significantly attracts E. albaria. These findings suggest that the compound acts as a signaling molecule, attracting the predatory spiders to the damaged tea plants.

Q4: What are the structural characteristics of this compound?

A4: While the provided abstracts do not offer specific spectroscopic data, we can deduce some structural information. As the name suggests, this compound possesses:

    Q5: What analytical techniques are used to identify and quantify this compound?

    A: Several analytical techniques are employed to study this compound. Gas chromatography (GC) coupled with mass spectrometry (MS) is a commonly used method, enabling the separation and identification of volatile compounds in complex mixtures. Additionally, nuclear magnetic resonance (NMR) spectroscopy is utilized for structural elucidation, particularly in identifying the compound's isomers and derivatives. These techniques are essential for characterizing and quantifying this compound in various matrices.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.